molecular formula C26H22N4O2 B3100018 N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide CAS No. 135912-30-0

N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide

Cat. No. B3100018
CAS RN: 135912-30-0
M. Wt: 422.5 g/mol
InChI Key: FVOGBPNYKUVGES-ZEQRLZLVSA-N
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Description

Synthesis Analysis

The synthesis of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” involves the reaction of 1,1’-carbonyldimidazole and picolinic acid in tetrahydrofuran (THF) at room temperature . The reaction is endothermic, causing the mixture to cool. The resulting clear solution is stirred for 1 hour and molten (1S,2S)- (+)-1,2-diaminocyclohexane is added while keeping the temperature below 50°C .


Molecular Structure Analysis

The molecular formula of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is C18H20N4O2 . The InChI Key is BVYFDUZVVBXFBQ-KBPBESRZSA-N .


Physical And Chemical Properties Analysis

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a white to yellow solid or semi-solid or liquid . It has a molecular weight of 324.38 . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Drug Delivery Systems

Due to its unique structure, this compound could potentially be used in drug delivery systems. The presence of the amide group (CONH2) could allow for interactions with biological molecules, enhancing the delivery of drugs to specific targets in the body .

Catalysis

The compound could serve as a catalyst in certain chemical reactions. The nitrogen atoms in the picolinamide groups could potentially act as coordination sites, allowing the compound to catalyze various reactions .

Coordination Chemistry

In coordination chemistry, this compound could act as a ligand, binding to metal ions through the nitrogen atoms in the picolinamide groups. This could result in the formation of complex structures with interesting properties .

Material Science

The compound could potentially be used in the development of new materials. Its ability to form complex structures could be exploited to create materials with unique physical and chemical properties .

Analytical Chemistry

In analytical chemistry, the compound could potentially be used as a reagent. Its ability to bind to certain ions could be used to detect or quantify these ions in a sample .

Biological Research

The compound could potentially be used in biological research. Its ability to interact with biological molecules could make it useful in studying biological systems .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(1S,2S)-1,2-diphenyl-2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-25(21-15-7-9-17-27-21)29-23(19-11-3-1-4-12-19)24(20-13-5-2-6-14-20)30-26(32)22-16-8-10-18-28-22/h1-18,23-24H,(H,29,31)(H,30,32)/t23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOGBPNYKUVGES-ZEQRLZLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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